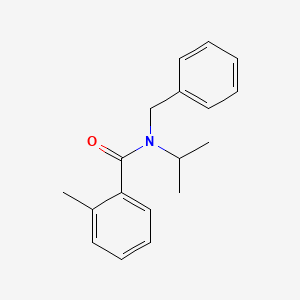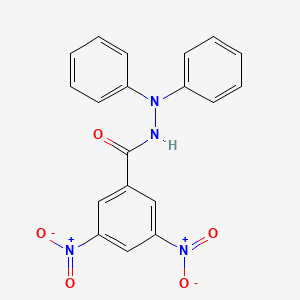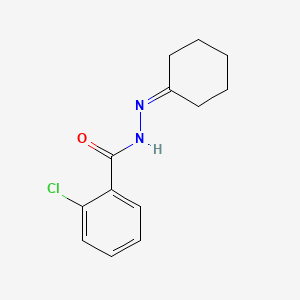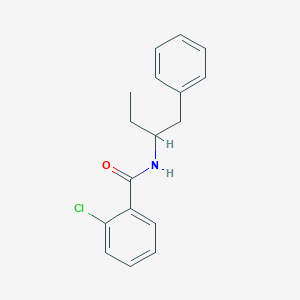
4-(3-methoxybenzyl)-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-(3-methoxybenzyl)-2,6-dimethylmorpholine, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. It is a member of the indole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Wirkmechanismus
4-(3-methoxybenzyl)-2,6-dimethylmorpholine acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for the psychoactive effects of cannabinoids. It has been found to have a high affinity for these receptors, which results in potent psychoactive effects. This compound has also been found to have a partial agonist effect on the CB1 receptor, which means that it can activate the receptor to a certain extent but not fully.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is responsible for the euphoric effects of cannabinoids. It has also been found to decrease the release of GABA, which is responsible for the sedative effects of cannabinoids. This compound has been shown to have a potent analgesic effect, which makes it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-methoxybenzyl)-2,6-dimethylmorpholine has several advantages and limitations for lab experiments. One of the advantages is that it has a high affinity for the CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. Another advantage is that it has a potent psychoactive effect, which makes it useful for studying the effects of synthetic cannabinoids on behavior and cognition. However, one of the limitations is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids. Additionally, this compound has a high toxicity profile, which makes it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-methoxybenzyl)-2,6-dimethylmorpholine. One direction is to study its effects on the immune system, as cannabinoids have been found to have immunomodulatory effects. Another direction is to study its effects on the cardiovascular system, as cannabinoids have been found to have both beneficial and detrimental effects on cardiovascular health. Finally, researchers could investigate the potential therapeutic applications of this compound, particularly in the treatment of chronic pain and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxybenzyl)-2,6-dimethylmorpholine has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Researchers have used this compound to study the effects of synthetic cannabinoids on various physiological and biochemical processes, including pain perception, appetite, and memory.
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-5-4-6-14(7-13)16-3/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNSWAKWDMNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B3844874.png)

![ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B3844889.png)
![3-{1-[(3-chlorophenyl)acetyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3844910.png)
![3-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844911.png)


![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
![2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3844935.png)


![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)

![2-(2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3844979.png)